Pyridin-4-ylurea is a chemical compound that belongs to the urea family with a molecular formula of C6H7N3O . It is a white or light yellowish crystalline powder that is sparingly soluble in water. It has gained significant attention in various fields of research and industry due to its diverse physical and chemical properties, as well as its potential applications in scientific experiments.
Pyridin-4-ylurea can be synthesized through various methods, including the reaction of pyridine-4-carboxylic acid with urea or the reaction of pyridin-4-ylisocyanate with water or methanol.
The molecular structure of Pyridin-4-ylurea is represented by the InChI code 1S/C6H7N3O/c7-6(10)9-5-1-3-8-4-2-5/h1-4H,(H3,7,8,9,10)
. The molecular weight of the compound is 137.14 .
Pyridin-4-ylurea has a molecular weight of 137.14 g/mol . It is stable under normal conditions of temperature and pressure and is incompatible with strong oxidizing agents. The compound can form a variety of salts with different acids, including perchloric, hydrochloric, and sulfuric acids.
Pyridin-4-ylurea, with the chemical formula , is categorized as an organic compound. It falls under the broader class of ureas, which are derivatives of carbonyl compounds where the carbonyl group is replaced by a nitrogen atom. Its classification can be further detailed as follows:
The synthesis of pyridin-4-ylurea can be achieved through various methods, primarily involving the reaction of pyridine derivatives with isocyanates or through the condensation of amines with carbonyl compounds. The following are common methods used in its synthesis:
Each method may vary in yield and purity, depending on reaction conditions such as temperature, solvent choice, and reactant ratios.
Pyridin-4-ylurea participates in various chemical reactions due to its functional groups:
These reactions are essential for exploring its reactivity and potential applications in drug development and materials science.
The mechanism of action for pyridin-4-ylurea primarily revolves around its interaction with biological targets, particularly enzymes or receptors involved in metabolic pathways. Due to its structural similarity to other biologically active compounds, it may act as an inhibitor or modulator:
Data supporting these mechanisms often come from pharmacological studies that evaluate its efficacy against specific targets.
Pyridin-4-ylurea exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Melting Point | Approximately 150 °C |
Solubility | Soluble in water |
Boiling Point | Not well-defined |
Density | Approximately 1.2 g/cm³ |
These properties influence its behavior in different environments and applications.
Pyridin-4-ylurea has several significant applications in scientific research:
The strategic integration of nitrogen-containing heterocycles with pharmacophoric linkers represents a cornerstone of rational drug design. Pyridin-4-ylurea—a hybrid scaffold combining a pyridine ring and urea functionality—exemplifies this approach through its versatile drug-target interactions and tunable physicochemical properties. This molecular architecture leverages the complementary strengths of both components: the pyridine moiety provides metabolic stability and binding precision, while the urea linkage enables robust hydrogen-bonding networks critical for target engagement. As a privileged scaffold, Pyridin-4-ylurea transcends traditional therapeutic categories, featuring prominently in kinase inhibitors, antimicrobial agents, and anticancer therapeutics, underscoring its adaptability in addressing diverse biological targets [1] [4].
Pyridine-based therapeutics have undergone transformative evolution since the isolation of pyridine from coal tar in 1846. Key milestones illustrate this progression:
Table 1: Evolution of Pyridine-Based Therapeutics
Era | Representative Drugs | Therapeutic Use | Scaffold Innovation |
---|---|---|---|
1950s–1970s | Isoniazid | Antitubercular | Pyridine as solubility modulator |
1980s–2000s | Sorafenib | Anticancer (kinase inhib.) | Urea as H-bond donor/acceptor |
2010–Present | Fedratinib | Myelofibrosis therapy | Integrated Pyridin-4-ylurea scaffold |
This trajectory highlights a strategic shift from isolated heterocycles to multifunctional hybrids, positioning Pyridin-4-ylurea as a modern pharmacophoric "hub" [4] [9].
Pyridin-4-ylurea’s utility in scaffold design arises from its three-dimensional topology and electronic configuration, which enable precise target modulation:
Table 2: Structural Advantages of Pyridin-4-ylurea in Drug Design
Structural Feature | Functional Role | Target Applications |
---|---|---|
Planar urea carbonyl | Bidentate H-bonding with kinase hinge regions | Sorafenib analogs (VEGFR inhibition) |
Pyridin-4-yl nitrogen | Lewis base for salt formation/solubility | Antiviral ribosides (HCV inhibition) |
N-H donors | H-bond donation to catalytic aspartate residues | HIV protease inhibitors |
Orthogonal substitution | Modular derivatization for potency/ADME tuning | Antibacterial hybrids (MRSA activity) |
Recent studies demonstrate that substituting the pyridine C3 position with electron-withdrawing groups (e.g., -CF₃) amplifies kinase binding affinity by 10–100×, while N-aryl urea modifications optimize log P values for CNS penetration [5] [9].
The urea moiety in Pyridin-4-ylurea critically modulates pharmacokinetic behavior through two synergistic mechanisms:
Table 3: ADME Properties of Pyridin-4-ylurea vs. Related Scaffolds
Parameter | Pyridin-4-ylurea | Pyridin-4-ylamide | Benzylurea |
---|---|---|---|
Aqueous Solubility (μM) | 85–120 | 30–50 | 5–15 |
Caco-2 Papp (×10⁻⁶ cm/s) | 25–38 | 12–18 | 8–12 |
Microsomal Stability (% remaining) | 82–90 | 45–60 | 70–85 |
hERG Inhibition (IC₅₀) | >50 μM | 10–30 μM | >50 μM |
These properties validate Pyridin-4-ylurea as a "smart" scaffold that reconciles traditionally opposing ADME challenges, enabling oral bioavailability without prodrug strategies [1] [4] [7].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1